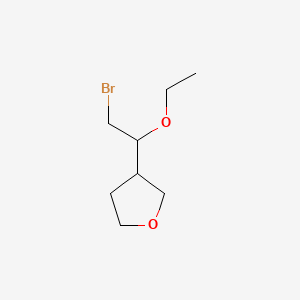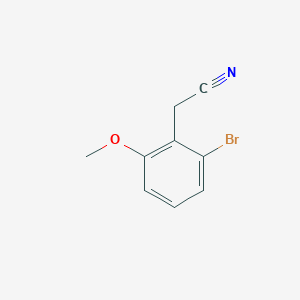
1-(4-Bromo-2-thienyl)cyclopropanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-bromothiophen-2-yl)cyclopropyl]methanol: is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a bromothiophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromothiophen-2-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromothiophenyl group. Common synthetic routes include:
Cyclopropanation: Starting with a suitable alkene, cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Bromothiophenyl Introduction: The bromothiophenyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate bromothiophenyl precursors.
Industrial Production Methods: Industrial production of [1-(4-bromothiophen-2-yl)cyclopropyl]methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-bromothiophen-2-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromothiophenyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities or cellular processes.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a scaffold for drug design.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of [1-(4-bromothiophen-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The bromothiophenyl group may interact with biological macromolecules, influencing their function. The cyclopropyl group can introduce strain into the molecular structure, affecting its reactivity and interactions.
Comparison with Similar Compounds
- [1-(4-bromophenyl)cyclopropyl]methanol
- [1-(4-chlorothiophen-2-yl)cyclopropyl]methanol
- [1-(4-methylthiophen-2-yl)cyclopropyl]methanol
Comparison:
- Structural Differences: The presence of different substituents (bromine, chlorine, methyl) on the thiophenyl group.
- Reactivity: Variations in reactivity due to the electronic effects of the substituents.
- Applications: Differences in applications based on the unique properties imparted by the substituents.
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H9BrOS/c9-6-3-7(11-4-6)8(5-10)1-2-8/h3-4,10H,1-2,5H2 |
InChI Key |
VMWIBQPLCHYRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


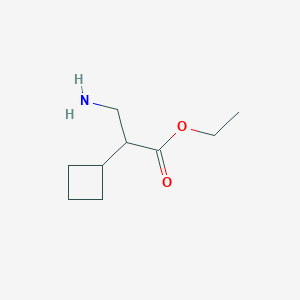
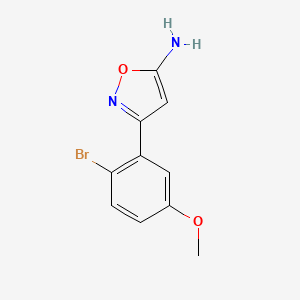

![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
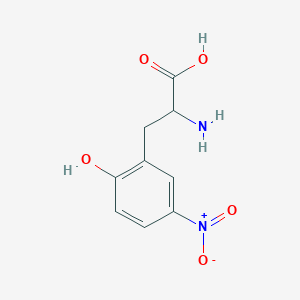
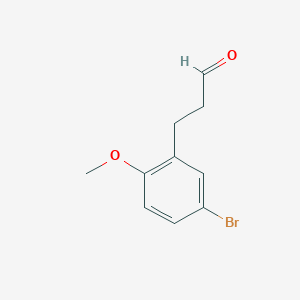
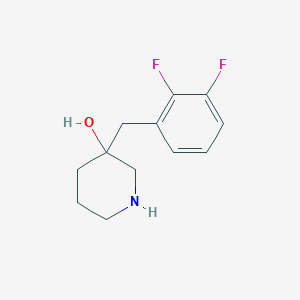
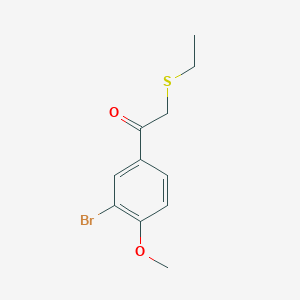
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
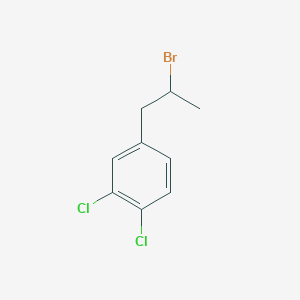
![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)

